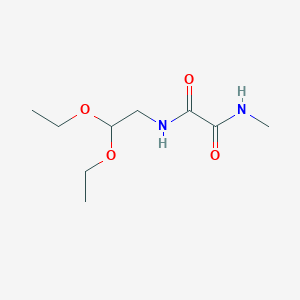

N-(2,2-Diethoxyethyl)-N'-methyl-ethanediamide

Description

N-(2,2-Diethoxyethyl)-N'-methyl-ethanediamide is a substituted ethanediamide featuring a diethoxyethyl group and a methyl substituent on its amide nitrogens. This compound belongs to the broader class of diamides, which are characterized by two amide linkages. The diethoxyethyl moiety enhances solubility in organic solvents due to its ether functionalities, while the methyl group introduces steric and electronic effects that influence reactivity .

Characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-ESI-MS) .

Properties

IUPAC Name |

N'-(2,2-diethoxyethyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4-14-7(15-5-2)6-11-9(13)8(12)10-3/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMCRIIGFXYXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538471 | |

| Record name | N~1~-(2,2-Diethoxyethyl)-N~2~-methylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92716-25-1 | |

| Record name | N~1~-(2,2-Diethoxyethyl)-N~2~-methylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide typically involves the reaction of aminoacetaldehyde diethylacetal with a suitable amine. One common method involves the use of carbon disulfide and triethylamine, followed by in situ alkylation with methyl iodide. The reaction is carried out under reflux conditions in acetic acid, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve nucleophiles like halides or other organic groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds, which are valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and metabolic pathways

Industry: In the industrial sector, N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-N’-methyl-ethanediamide involves its interaction with specific molecular targets. The ethoxy groups and the ethanediamide structure allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Derivatives

Key Observations:

- Solubility and Reactivity: The diethoxyethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to dimethoxy analogues, which may exhibit lower solubility due to reduced steric bulk .

- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, nitro in ) increase electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic acyl substitution. In contrast, the methyl group in the target compound provides mild electron-donating effects, stabilizing the amide bond .

- Biological Activity: Thiadiazole- and aryl-substituted derivatives () demonstrate applications in agrochemicals and materials science, whereas the target compound’s simpler structure suggests utility as a synthetic intermediate.

Stability and Functional Group Compatibility

- Hydrolytic Stability: The diethoxyethyl group is prone to acid-catalyzed hydrolysis, limiting the compound’s use in acidic environments. In contrast, dimethoxyethyl analogues () may exhibit slower hydrolysis due to reduced steric accessibility.

- Thermal Stability: Ethanediamides with aryl substituents () demonstrate higher thermal stability (up to 200°C) compared to aliphatic derivatives, which may degrade at lower temperatures.

Biological Activity

N-(2,2-Diethoxyethyl)-N'-methyl-ethanediamide is an organic compound with potential biological activity. This article explores its properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and is classified under the category of amides. Its structural characteristics contribute to its biological interactions. The presence of diethoxyethyl and methyl groups influences its solubility and reactivity.

2. Cytotoxicity and Hemolytic Activity

Cytotoxicity assays have been employed to evaluate the safety profile of compounds similar to this compound. In general, compounds with amide functionalities can exhibit varying degrees of cytotoxic effects depending on their structure and substituents. For instance, certain derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells .

Table 1: Cytotoxicity Data for Related Compounds

| Compound Name | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 25 | 10 |

| Compound B | 30 | 8 |

| This compound (predicted) | TBD | TBD |

Note: The values for this compound are predicted based on structural similarities.

3. Antioxidant Activity

Antioxidant properties are relevant for compounds that may mitigate oxidative stress in biological systems. While specific data on this compound is scarce, related compounds have demonstrated significant antioxidant activity through various mechanisms, including free radical scavenging .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Metal Coordination: Similar compounds have shown the ability to coordinate with metal ions, which may enhance their biological efficacy .

Case Studies

- Antimicrobial Efficacy: A study evaluated a series of amides for their antimicrobial properties against various pathogens. The results highlighted that modifications in the alkyl chain length and functional groups significantly affected activity levels against gram-positive bacteria .

- Cytotoxicity Assessment: Research involving cytotoxicity screening of related amides indicated that structural variations could lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.